molecular formula C10H19ClFN3 B12231861 N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12231861
M. Wt: 235.73 g/mol
InChI Key: ZPGRHIGZJTUYPR-UHFFFAOYSA-N
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Description

N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine hydrochloride is a pyrazole-derived compound with a tertiary amine at position 3 of the heterocyclic ring. Key structural features include:

  • N-butyl group: A four-carbon alkyl chain attached to the pyrazole nitrogen.
  • 4-methyl group: A methyl substituent at position 4, influencing steric and electronic properties.
  • Hydrochloride salt: Enhances aqueous solubility compared to the free base.

Properties

Molecular Formula

C10H19ClFN3

Molecular Weight

235.73 g/mol

IUPAC Name

N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H18FN3.ClH/c1-3-4-6-12-10-9(2)8-13-14(10)7-5-11;/h8,12H,3-7H2,1-2H3;1H

InChI Key

ZPGRHIGZJTUYPR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=NN1CCF)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the butyl group: This step involves the alkylation of the pyrazole ring using butyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group is introduced via methyl iodide in the presence of a strong base like sodium hydride.

    Formation of the hydrochloride salt: The free base form of the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazole ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted pyrazole derivatives with various functional groups.

    Hydrolysis: Hydrolyzed products with carboxylic acid or amine functionalities.

Scientific Research Applications

N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the fluoroethyl group enhances its binding affinity and selectivity towards certain targets, while the amine functionality allows for hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrazole Family

The following compounds share structural similarities with the target molecule (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Amine Position Salt Form CAS Number
N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine hydrochloride C₁₁H₂₀ClFN₃ (base: C₁₁H₁₉FN₃) 248.75 (base) + HCl N-butyl, 2-(2-fluoroethyl), 4-methyl 3 Hydrochloride Not available
1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride C₆H₁₁Cl₂FN₃ 230.07 (base: C₆H₁₀FN₃) 1-(2-fluoroethyl), 3-methyl 4 Dihydrochloride EN300-19310134
5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride C₆H₁₀Cl₂N₂ 193.07 1-ethyl, 5-chloromethyl N/A (non-amine) Hydrochloride Not available
Key Observations:

Substituent Position and Type :

  • The target compound’s amine at position 3 contrasts with the 4-amine in 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride . This positional difference may alter receptor binding or metabolic pathways.
  • The 2-(2-fluoroethyl) group in the target compound vs. 1-(2-fluoroethyl) in the analog highlights regiochemical variability, impacting steric hindrance and electronic effects.
  • 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride lacks an amine group, limiting its utility in applications requiring nucleophilic reactivity.

Salt Form :

  • The dihydrochloride salt of the analog likely offers higher solubility than the target’s hydrochloride form but may exhibit reduced stability under acidic conditions.

Functional Group Variations

  • Fluoroethyl vs. Chloromethyl :
    The 2-fluoroethyl group in the target compound may confer metabolic resistance compared to the chloromethyl group in 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride , as fluorine is less susceptible to enzymatic oxidation.
  • Alkyl Chain Length : The N-butyl chain in the target compound vs. ethyl or methyl groups in analogs could enhance binding affinity to hydrophobic pockets in biological targets.

Biological Activity

N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique pyrazole structure. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C10_{10}H14_{14}ClF1_{1}N4_{4}
  • Molecular Weight : 235.73 g/mol

The presence of a pyrazole ring, a butyl group, and a fluoroethyl substituent contributes to its reactivity and biological activity.

Research indicates that N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride may interact with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an antitubercular agent , specifically targeting the InhA enzyme involved in fatty acid synthesis in Mycobacterium tuberculosis. This inhibition is crucial for disrupting lipid metabolism in the bacterium, thereby impeding its growth and survival.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Its mechanism involves:

  • Inhibition of Enzyme Activity : Particularly the InhA enzyme, which is essential for fatty acid synthesis in tuberculosis pathogens.

Case Studies and Research Findings

  • Study on Antitubercular Activity :
    • A study highlighted that N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride demonstrated effective inhibition against Mycobacterium tuberculosis, with MIC values indicating potent activity against resistant strains.
  • Structure-Activity Relationship (SAR) :
    • Research into compounds with similar structures revealed that electron-donating groups enhance biological activity. This suggests that modifications to the pyrazole ring could further optimize the compound's efficacy against various biological targets .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityTarget EnzymeMIC Value
N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochlorideAntitubercularInhA (Mycobacterium tuberculosis)0.40 µg/mL
Similar Pyrazole DerivativeAnti-inflammatoryCOX Enzymes0.50 µg/mL
Other AnalogAntimicrobialVarious Bacterial Targets0.30 µg/mL

Future Directions

Further research is necessary to fully elucidate the biological profile of N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride. Potential areas of exploration include:

  • Expanded Pharmacological Studies : Investigating other therapeutic effects beyond antitubercular activity.
  • Optimization of Structure : Modifying functional groups to enhance binding affinity and selectivity towards specific biological targets.

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